![molecular formula C16H20N2O2 B2870087 (4Z)-2-tert-butyl-4-[[4-(dimethylamino)phenyl]methylidene]-5-oxazolone CAS No. 538338-91-9](/img/structure/B2870087.png)
(4Z)-2-tert-butyl-4-[[4-(dimethylamino)phenyl]methylidene]-5-oxazolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of oxazolone, which is a heterocyclic compound containing an oxazole ring. The oxazole ring is a five-membered ring consisting of three carbon atoms, one oxygen atom, and one nitrogen atom . The compound also contains a dimethylamino group attached to a phenyl group, which could potentially influence its reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring, the tert-butyl group, and the dimethylamino-substituted phenyl group . These groups could potentially influence the compound’s conformation, stability, and reactivity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The oxazole ring might undergo reactions typical of heterocycles, while the dimethylamino group could potentially participate in reactions involving the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxazole ring could potentially influence its boiling point, melting point, and solubility .Wissenschaftliche Forschungsanwendungen
Synthesis and Optical Properties
- Nonlinear Optical Properties : The compound has been studied for its nonlinear optical properties, which are significant in photonics and electronics. The nonlinear behavior is attributed to the extensive delocalization of π-electrons (Murthy et al., 2010).
- Photophysical Activities : Some derivatives of oxazolone exhibit pH-dependent absorption and emission responses, making the precise determination of their acidity constants crucial for further studies in different media (Ertekin et al., 2005).
- Two-Photon Absorption Properties : Certain oxazolone derivatives with a high charge transfer show relatively high two-photon absorption cross-sections, indicating potential for applications in nonlinear optics (Rodrigues et al., 2012).
Chemical Synthesis and Reactivity
- Peptide Synthesis : Oxazolone derivatives play a role in the synthesis of peptides, showing potential in medicinal chemistry (Benoiton et al., 1981).
- Synthon in Pyranone Synthesis : Oxazolone compounds can act as synthons for the synthesis of various pyranone compounds, demonstrating their versatility in organic synthesis (Kočevar et al., 1992).
- Amino Acid Analogues Synthesis : The compound can be used in the synthesis of conformationally restricted cyclic amino acids, which are analogues of phenylalanine (Cativiela et al., 1993).
Other Applications
- Azo Dye Synthesis : Oxazolone azo dyes have been synthesized, with their solvatochromic behavior evaluated in various solvents, indicating potential applications in dye chemistry (Fozooni et al., 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4Z)-2-tert-butyl-4-[[4-(dimethylamino)phenyl]methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-16(2,3)15-17-13(14(19)20-15)10-11-6-8-12(9-7-11)18(4)5/h6-10H,1-5H3/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWGHLABTUODED-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CC2=CC=C(C=C2)N(C)C)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=N/C(=C\C2=CC=C(C=C2)N(C)C)/C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

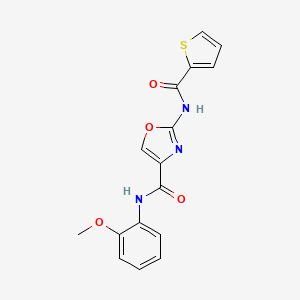
![(E)-4-(N-benzyl-N-methylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2870006.png)
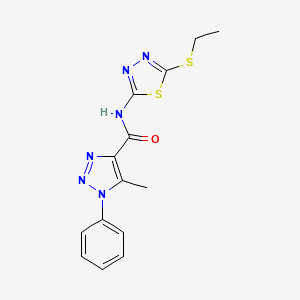

![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2870010.png)
![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2870012.png)
![N-(4-chlorobenzyl)-4-{[5-(2-methylphenyl)pyrimidin-2-yl]oxy}benzamide](/img/structure/B2870013.png)
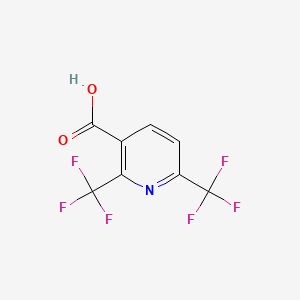
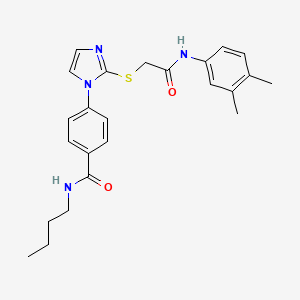
![3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2870018.png)
![1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B2870019.png)
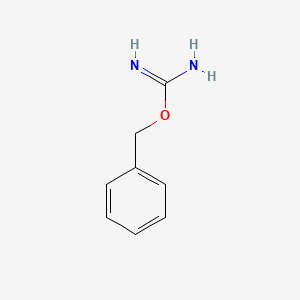

![Ethyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B2870027.png)